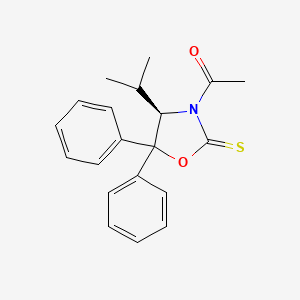

(R)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione

Description

(R)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is a chiral oxazolidine-thione derivative characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen. The compound features acetyl, isopropyl, and two phenyl substituents, which contribute to its steric and electronic properties.

Properties

Molecular Formula |

C20H21NO2S |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

1-[(4R)-5,5-diphenyl-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanone |

InChI |

InChI=1S/C20H21NO2S/c1-14(2)18-20(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19(24)21(18)15(3)22/h4-14,18H,1-3H3/t18-/m1/s1 |

InChI Key |

WJCFTHCUULIELA-GOSISDBHSA-N |

Isomeric SMILES |

CC(C)[C@@H]1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)C1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (R)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione

General Synthetic Strategy

The synthesis of oxazolidine-2-thiones typically involves cyclization reactions of chiral amino alcohols with carbon disulfide or related sulfurizing agents under controlled conditions. For the target compound, the key steps include:

- Formation of the oxazolidine ring through intramolecular cyclization of a suitably substituted amino alcohol.

- Introduction of the thione functionality by sulfurization of the oxazolidine-2-one precursor.

Specific Synthetic Routes

Microwave-Assisted Cyclization and Sulfurization

A highly efficient and rapid method involves microwave-assisted synthesis, which enhances reaction rates and yields. The process includes:

- Reacting the chiral amino alcohol precursor (bearing acetyl, isopropyl, and diphenyl substituents) with carbon disulfide in the presence of a base such as potassium carbonate in anhydrous ethanol.

- Microwave irradiation at controlled temperature (around 50 °C) and power (50 W) for short durations (seconds to minutes) to promote cyclization and sulfur incorporation.

- Subsequent treatment with aqueous hydrogen peroxide to oxidize intermediates if necessary.

This method provides high purity and yield with reduced reaction times compared to conventional heating.

Catalytic Synthesis Using Transition Metals

Copper- and palladium-catalyzed methods have been developed for the synthesis of oxazolidinone and oxazolidinethione derivatives:

- Copper-catalyzed one-pot two-step reactions convert amino alcohol carbamates to N-aryl oxazolidinones, which can be further modified to oxazolidinethiones.

- Ruthenium-catalyzed O- to S-alkyl migration enables the formation of oxazolidinethione derivatives with structural diversity.

- Palladium iodide catalysis in the presence of potassium iodide and carbon monoxide can facilitate oxidative cyclocarbonylation of amino alcohols to oxazolidinones, which can be subsequently sulfurized to oxazolidinethiones.

These catalytic methods offer regioselectivity and stereochemical control, essential for the preparation of chiral compounds like this compound.

Patent-Described Method Using Hydrogen Peroxide and Benzyl Derivatives

A patented process involves:

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Amino alcohol, CS2, K2CO3, EtOH | 50 °C, 50 W, 15 sec - 20 min | 85-95 | Fast, high purity, energy-efficient | Requires microwave equipment |

| Copper-Catalyzed One-Pot | Amino alcohol carbamates, Cu catalyst | 160 °C, 24 h, molecular sieves | Moderate | One-pot, scalable, stereoselective | Long reaction time, catalyst sensitivity |

| Ruthenium-Catalyzed Migration | N-aryl oxazolidinones, Ru catalyst | Varied solvents, mild temps | Variable | Structural diversity, regioselective | Complex catalyst system |

| Palladium Iodide Catalysis | Amino alcohols, PdI2, KI, CO | 100 °C, 15 h, pressurized CO | 83-100 | High catalytic efficiency | Requires pressurized CO, toxic gases |

| Patent Hydrogen Peroxide Method | Amino alcohols, CS2, H2O2 | Mild oxidation conditions | High | High enantiomeric purity | Patent restrictions, scale-up challenges |

Chemical Reactions Analysis

Types of Reactions

®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine

In medicine, ®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione has potential applications as a therapeutic agent. Its chiral nature and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione involves its interaction with specific molecular targets. The oxazolidine ring and thione group can form coordination complexes with metal ions, which can modulate the activity of metalloproteins and enzymes. Additionally, the acetyl and isopropyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications and Limitations

- Gaps in Evidence: No biological activity, spectral data (e.g., NMR, IR), or enantiomeric purity data for the target compound are available in the provided sources.

Biological Activity

(R)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the oxazolidine class, characterized by a thione functional group. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that derivatives of oxazolidines showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial protein synthesis.

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

Anticancer Properties

Recent studies have explored the anticancer potential of oxazolidine derivatives. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as HeLa and MCF7. The compound appears to activate caspase pathways leading to programmed cell death.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells after 48 hours of exposure. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells compared to the control group.

Table 2: Effects on Cancer Cell Lines

| Cell Line | Treatment Concentration | Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|

| HeLa | 10 µM | 45 | 30 |

| MCF7 | 10 µM | 50 | 25 |

The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with cell growth and apoptosis. Specific attention has been given to its interaction with the mitochondrial pathway, leading to cytochrome c release and subsequent caspase activation.

Q & A

Q. What are the standard synthetic routes for (R)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione?

Methodological Answer: Synthesis typically involves cyclocondensation reactions under reflux conditions. For example:

- Step 1: React thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system.

- Step 2: Reflux for 2 hours to form the oxazolidine-thione core .

- Alternative Route: Use carbon disulfide and potassium hydroxide in ethanol, followed by acidification (pH 5–6) to precipitate the product .

Table 1: Synthesis Parameters from Literature

| Key Step | Reagents/Conditions | Reference |

|---|---|---|

| Reflux | DMF + acetic acid, 2 hours | |

| Acidification | Hydrochloric acid (pH 5–6) | |

| Recrystallization | DMF-ethanol or CHCl3/petroleum ether |

Q. How is the compound’s structural integrity validated after synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm substituent positions and stereochemistry.

- X-ray Crystallography: Resolve crystal structures to verify the (R)-configuration and spatial arrangement .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns and UV detection .

Q. What physicochemical properties are critical for experimental handling?

Methodological Answer:

Q. How to design a stability study for this compound under environmental conditions?

Methodological Answer:

- Laboratory Setup: Expose the compound to UV light, humidity, and oxidative agents (e.g., H2O2) in controlled chambers.

- Analysis: Monitor degradation via HPLC and mass spectrometry at intervals (e.g., 0, 7, 14 days) .

Advanced Research Questions

Q. How to evaluate the environmental fate of this compound using a systematic framework?

Methodological Answer: Adopt the Project INCHEMBIOL framework :

- Phase 1: Measure octanol-water partition coefficients (log P) and hydrolysis rates to predict environmental mobility.

- Phase 2: Conduct microcosm studies to assess biodegradation pathways in soil/water systems.

- Phase 3: Model bioaccumulation potential using quantitative structure-activity relationships (QSARs).

Q. How to resolve contradictions in synthetic yields across studies?

Methodological Answer:

- Variable Screening: Use Design of Experiments (DOE) to test factors like solvent polarity (DMF vs. ethanol), reflux duration (2–10 hours), and stoichiometric ratios .

- Statistical Analysis: Apply ANOVA to identify significant variables. For example, extended reflux times (>5 hours) may improve yields but risk side reactions .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

Q. How to optimize synthetic protocols for enantiomeric purity?

Methodological Answer:

Q. What methodologies assess the compound’s interaction with biological targets?

Methodological Answer:

Q. How to address gaps in existing literature on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.